
5-(Iodomethylidene)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Iodomethylidene)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethylidene group attached to the oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethylidene)oxolan-2-one typically involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. The reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the desired lactone . The reaction conditions are optimized to favor the formation of the five-membered ring structure, which is entropically and enthalpically preferred .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and optimization of reaction conditions apply. Industrial production would likely involve scaling up the laboratory synthesis methods, ensuring efficient reaction conditions, and optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Iodomethylidene)oxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethylidene group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Cyclization Reactions: The compound can undergo cyclization reactions to form different ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxolanes, while oxidation reactions can produce iodinated oxolanes with higher oxidation states.
Applications De Recherche Scientifique
5-(Iodomethylidene)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 5-(Iodomethylidene)oxolan-2-one involves the formation of a cyclic iodonium intermediate during its synthesis . This intermediate is electrophilic and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxolan-2-one: A simpler analog without the iodomethylidene group.
Gamma-Butyrolactone: A related compound with a similar lactone ring structure.
Gamma-Decalactone: Another gamma-lactone with a different substituent at the 5-position.
Uniqueness
5-(Iodomethylidene)oxolan-2-one is unique due to the presence of the iodomethylidene group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93040-51-8 |
|---|---|
Formule moléculaire |
C5H5IO2 |
Poids moléculaire |
224.00 g/mol |
Nom IUPAC |
5-(iodomethylidene)oxolan-2-one |
InChI |
InChI=1S/C5H5IO2/c6-3-4-1-2-5(7)8-4/h3H,1-2H2 |
Clé InChI |
XIPQQPOTDOENIA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC1=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


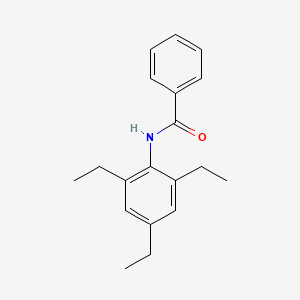
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
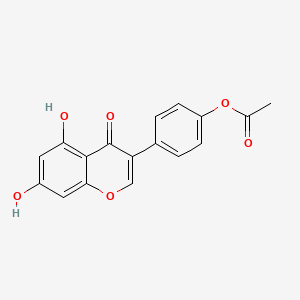

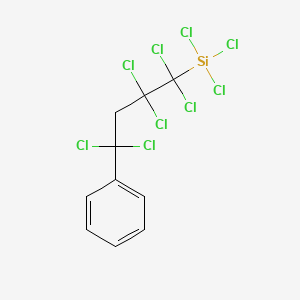

![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

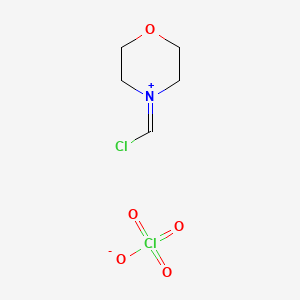
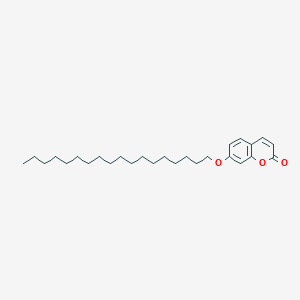

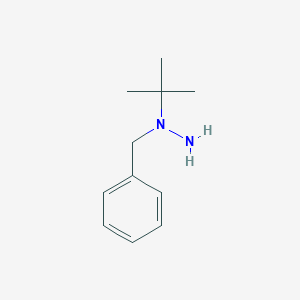

![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
